molecular formula C11H7F2NO2 B3203810 2-(5,7-Difluoroquinolin-6-yl)acetic acid CAS No. 1022091-46-8

2-(5,7-Difluoroquinolin-6-yl)acetic acid

Cat. No.: B3203810
CAS No.: 1022091-46-8
M. Wt: 223.17 g/mol
InChI Key: LBRGDCKCWSNZOE-UHFFFAOYSA-N
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Description

2-(5,7-Difluoroquinolin-6-yl)acetic acid is a fluorinated quinoline derivative featuring a quinoline core substituted with fluorine atoms at positions 5 and 7, and an acetic acid moiety at position 4. This structure combines the aromatic heterocyclic properties of quinoline with the electronic effects of fluorine substituents and the reactive carboxylic acid group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, while the acetic acid group improves solubility and facilitates conjugation in drug development .

Properties

IUPAC Name

2-(5,7-difluoroquinolin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-8-5-9-6(2-1-3-14-9)11(13)7(8)4-10(15)16/h1-3,5H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGDCKCWSNZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Difluoroquinolin-6-yl)acetic acid typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline ring. This can be achieved through reactions with fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Difluoroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,7-Difluoroquinolin-6-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atoms which can enhance binding affinity.

    Medicine: Explored for its antibacterial and antiviral properties, similar to other fluorinated quinolines.

    Industry: Utilized in the development of new materials, including liquid crystals and dyes

Mechanism of Action

The mechanism of action of 2-(5,7-Difluoroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application, but the presence of fluorine generally increases the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of 2-(5,7-Difluoroquinolin-6-yl)acetic acid with related quinoline derivatives:

Compound Name Substituents Molecular Weight Key Functional Groups Reference CAS
This compound 5-F, 7-F, 6-acetic acid ~253.2* Carboxylic acid, Fluorine N/A (inferred)
Methyl 2-(5,7-difluoroquinolin-6-yl)acetate 5-F, 7-F, 6-methyl ester 267.2 Ester, Fluorine 1086331-60-3
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate 6-ethyl ester, 2,2-difluoro 251.2 Ester, Fluorine 943541-40-0
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid 6-Cl, 2-oxo, 4-phenyl, 3-acetic acid ~343.8 Carboxylic acid, Chlorine L018772
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 2,4-dimethyl, 6-oxyacetic acid 261.3 Ether, Methyl, Carboxylic acid 1378255-32-3

*Estimated based on analogous structures.

Key Observations:

  • Fluorine vs. Chlorine Substituents: The 5,7-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to chlorine-containing analogs like (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid. Fluorine’s smaller atomic radius also minimizes steric hindrance, enhancing binding affinity in biological targets .
  • Ester vs. Carboxylic Acid Derivatives: Esterified analogs (e.g., methyl or ethyl esters) exhibit higher volatility and lower solubility in aqueous media compared to the carboxylic acid form. Hydrolysis of esters to the acid form is often required for pharmacological activity .
  • Substituent Positioning: The 2,4-dimethyl and ether-linked acetic acid in 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid reduces reactivity compared to the direct acetic acid attachment in the target compound .

Physical and Chemical Properties

  • Solubility: The carboxylic acid group in this compound enhances water solubility relative to its ester derivatives, which are more lipid-soluble. This property is critical for bioavailability in drug formulations .
  • Acidity: The pKa of the acetic acid moiety is influenced by the electron-withdrawing fluorine atoms, likely lowering it compared to non-fluorinated analogs. For reference, acetic acid has a pKa of ~4.8, but fluorination may reduce this to ~2–3, enhancing ionization in physiological conditions .

Biological Activity

2-(5,7-Difluoroquinolin-6-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of fluorine atoms on the quinoline moiety, may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1022091-46-8
  • Molecular Formula : C10H7F2NO2

The mechanism of action for this compound involves several pathways:

  • Inhibition of Protein Kinases : The compound has shown potential as a protein tyrosine kinase inhibitor, which is critical in regulating cell proliferation and survival. This inhibition can lead to decreased tumor growth in cancer models .
  • Anti-inflammatory Activity : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in infectious disease therapies.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Protein Kinase InhibitionReduced cell proliferation in cancer cells
Anti-inflammatoryDecreased levels of TNF-α and IL-6
AntimicrobialEffective against bacterial strains

Case Studies

  • Cancer Research :
    A study explored the effects of this compound on A431 human epidermoid carcinoma cells. The results indicated that treatment with the compound led to significant inhibition of cell growth and induced apoptosis through activation of caspase pathways .
  • Inflammatory Models :
    In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups. This suggests its potential application in treating conditions like rheumatoid arthritis .
  • Antibacterial Activity :
    The compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) that indicates promising antibacterial properties, warranting further investigation into its mechanism and potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-Difluoroquinolin-6-yl)acetic acid
Reactant of Route 2
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2-(5,7-Difluoroquinolin-6-yl)acetic acid

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